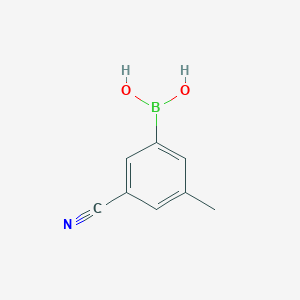

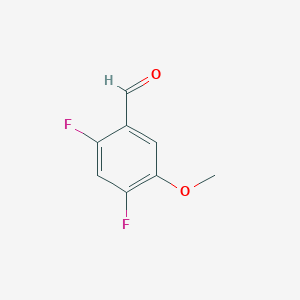

![molecular formula C7H4ClN3O B1426614 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldéhyde CAS No. 908287-21-8](/img/structure/B1426614.png)

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldéhyde

Vue d'ensemble

Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat . It is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another preparation method of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a condensation reaction on a compound shown in a formula II and a compound shown in a methylene reagent formula III under the action of a catalyst to obtain a compound shown in a formula IV .Molecular Structure Analysis

The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the empirical formula C6H5ClN4 . The InChI code for the compound is 1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H, (H3,8,9,10,11) .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine include a seven-step synthesis from dimethyl malonate . Another reaction involves a condensation reaction on a compound shown in a formula II and a compound shown in a methylene reagent formula III under the action of a catalyst to obtain a compound shown in a formula IV .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine include a yield of 71% as a yellow solid, with a melting point of 287–288 °C . The IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldéhyde, en mettant l'accent sur des applications uniques :

Développement d'inhibiteurs de kinase

Ce composé sert d'échafaudage crucial pour le développement d'inhibiteurs de kinase puissants. Ces inhibiteurs sont des candidats prometteurs pour le traitement du cancer, ciblant des kinases spécifiques impliquées dans la progression du cancer .

Traitement des troubles cutanés inflammatoires

Il est également étudié pour des traitements innovants des troubles cutanés inflammatoires, tels que la dermatite atopique. Sa structure unique permet le développement de nouveaux agents thérapeutiques .

Intermédiaire pharmaceutique

En raison de sa polyvalence et de sa structure unique, il est largement utilisé comme intermédiaire pharmaceutique dans les processus de découverte de médicaments .

Synthèse d'inhibiteurs de JAK

Il est utilisé dans la préparation d'inhibiteurs de JAK comme la tofacitinib et la ruxolitinib, qui sont des médicaments utilisés pour traiter des affections telles que la polyarthrite rhumatoïde .

Processus de synthèse améliorés

Un processus de synthèse amélioré a été développé pour ce composé, qui est pratique pour créer la brique de base nécessaire à la synthèse chimique ultérieure .

Réactions chimiques polyvalentes

Chimiquement, il subit diverses réactions, ce qui le rend précieux dans la synthèse de composés organiques complexes en raison de son groupe aldéhyde réactif .

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde are Janus kinases (JAKs) . JAKs are a type of enzymes that play a crucial role in the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde interacts with its targets by inhibiting the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, thereby affecting the activation of genes through a transcription process .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway has therapeutic applications in the treatment of cancer and inflammatory diseases .

Pharmacokinetics

Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This can lead to the treatment of diseases like cancer and inflammatory conditions such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde exhibits stability . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

Orientations Futures

Given its role as a key intermediate in the preparation of active pharmaceutical ingredients, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has significant potential for future research and development . Its use in the synthesis of many pharmaceutical intermediates, including JAK inhibitors, suggests that it will continue to be a valuable compound in the field of medicinal chemistry .

Propriétés

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGITDCEHFAQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718271 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908287-21-8 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

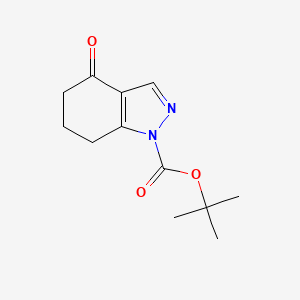

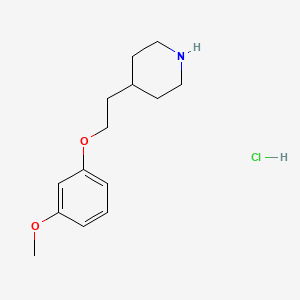

![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)

![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)

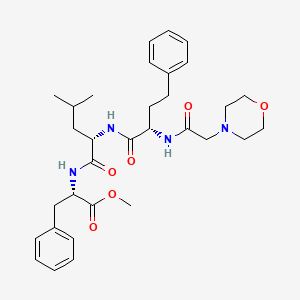

![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)

![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)

![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)

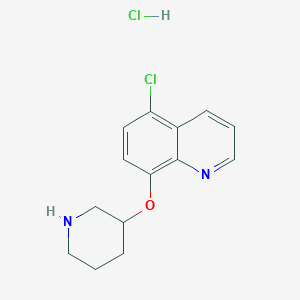

![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)

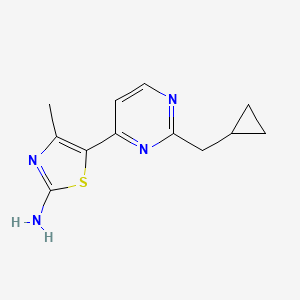

![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)